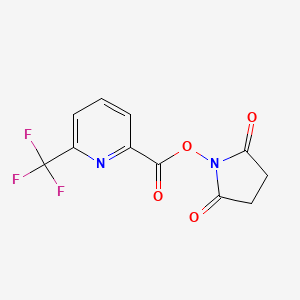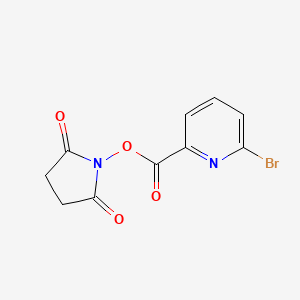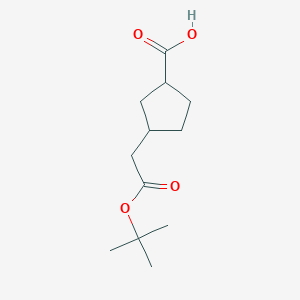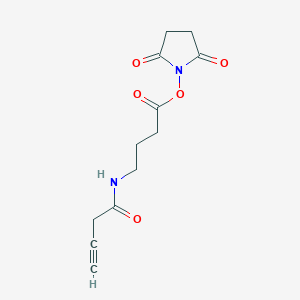
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate is an organic compound with the molecular formula C10H7ClN2O4 It is a derivative of nicotinic acid, where the carboxylic acid group is esterified with 2,5-dioxo-pyrrolidin-1-yl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate typically involves the esterification of 5-chloro-nicotinic acid with N-hydroxysuccinimide (NHS). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove the dicyclohexylurea byproduct and purification of the ester product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the nicotinic acid ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-nicotinic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted nicotinic acid derivatives.
Hydrolysis: 5-Chloro-nicotinic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of functional materials, such as polymers and coatings.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate depends on its specific application. In bioconjugation, the NHS ester reacts with primary amines on biomolecules to form stable amide bonds. This reaction is widely used in the preparation of antibody-drug conjugates and other targeted therapies. The molecular targets and pathways involved vary based on the specific biological context and the nature of the conjugated biomolecule.
類似化合物との比較
Similar Compounds
6-Chloro-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester: Similar structure but with a chlorine atom at the 6-position instead of the 5-position.
Nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,5-Dioxopyrrolidin-1-yl octanoate: An ester of octanoic acid with NHS, used in different applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate is unique due to the presence of both the chlorine atom and the NHS ester group. This combination allows for specific reactivity in nucleophilic substitution reactions and efficient bioconjugation, making it a versatile compound in both organic synthesis and biomedical research.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUAVGGJWRVBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














